molecular formula C9H8O2S B2958829 4-methoxy-1-benzothiophen-3-ol CAS No. 99595-78-5

4-methoxy-1-benzothiophen-3-ol

Cat. No.: B2958829
CAS No.: 99595-78-5
M. Wt: 180.22
InChI Key: GIYUYGRDAMFESU-UHFFFAOYSA-N
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Description

4-Methoxy-1-benzothiophen-3-ol is a heterocyclic compound that belongs to the benzothiophene family Benzothiophenes are known for their diverse biological activities and are used in various fields such as pharmaceuticals, agrochemicals, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-1-benzothiophen-3-ol can be achieved through several methods. One common approach involves the cyclization of 2-(4-methoxyphenylthio)acetic acid under acidic conditions. This reaction typically requires the use of a strong acid such as sulfuric acid or hydrochloric acid and is carried out at elevated temperatures to facilitate the cyclization process.

Another method involves the use of aryne intermediates. In this approach, o-silylaryl triflates react with alkynyl sulfides in the presence of a base to form benzothiophene derivatives. This method offers good functional group tolerance and allows for the synthesis of diverse multisubstituted benzothiophenes .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Optimization of reaction conditions and purification processes is crucial to ensure high yield and quality in industrial settings.

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-1-benzothiophen-3-ol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of the methoxy and hydroxyl groups on the benzothiophene ring.

Common Reagents and Conditions

    Oxidation: Oxidation of this compound can be achieved using oxidizing agents such as potassium permanganate or chromium trioxide. These reactions typically occur under acidic or basic conditions and result in the formation of corresponding quinones or other oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride. These reactions often lead to the formation of reduced benzothiophene derivatives.

    Substitution: Substitution reactions involve the replacement of functional groups on the benzothiophene ring. Common reagents for substitution reactions include halogens, alkylating agents, and nucleophiles. These reactions can be carried out under various conditions, depending on the desired substitution pattern.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield quinones, while reduction reactions may produce reduced benzothiophene derivatives. Substitution reactions can result in a wide range of substituted benzothiophenes with different functional groups.

Scientific Research Applications

4-Methoxy-1-benzothiophen-3-ol has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex benzothiophene derivatives

    Biology: The compound’s biological activity makes it a valuable tool in the study of biological processes. It can be used to investigate the mechanisms of action of benzothiophene derivatives and their interactions with biological targets.

    Medicine: this compound and its derivatives have potential therapeutic applications. They may be used in the development of new drugs for the treatment of various diseases, including cancer, inflammation, and infectious diseases.

    Industry: The compound’s unique properties make it useful in the development of new materials with specific characteristics. It can be used in the production of polymers, coatings, and other industrial products.

Comparison with Similar Compounds

4-Methoxy-1-benzothiophen-3-ol can be compared with other similar compounds, such as:

    Benzothiophene: The parent compound of this compound, benzothiophene lacks the methoxy and hydroxyl groups. This difference in structure results in different chemical and biological properties.

    4-Hydroxybenzothiophene: This compound has a hydroxyl group at the 4-position but lacks the methoxy group. Its chemical reactivity and biological activity may differ from those of this compound.

    4-Methoxybenzothiophene: This compound has a methoxy group at the 4-position but lacks the hydroxyl group. Its properties and applications may also differ from those of this compound.

The presence of both the methoxy and hydroxyl groups in this compound makes it unique among benzothiophene derivatives. These functional groups contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for scientific research and industrial applications.

Properties

IUPAC Name

4-methoxy-1-benzothiophen-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8O2S/c1-11-7-3-2-4-8-9(7)6(10)5-12-8/h2-5,10H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIYUYGRDAMFESU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=CC=C1)SC=C2O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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